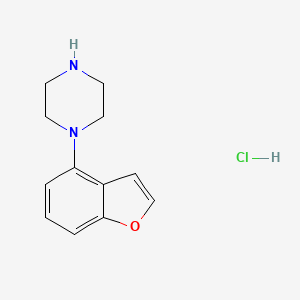

1-(Benzofuran-4-yl)piperazine hydrochloride

Description

1-(Benzofuran-4-yl)piperazine hydrochloride is a chemical compound that combines the structural features of benzofuran and piperazine Benzofuran is a heterocyclic compound known for its wide range of biological activities, while piperazine is a well-known scaffold in medicinal chemistry

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

1-(1-benzofuran-4-yl)piperazine;hydrochloride |

InChI |

InChI=1S/C12H14N2O.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H |

InChI Key |

ZMUMNTUIKATVMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C3C=COC3=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Benzofuran-4-yl)piperazine hydrochloride typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

Attachment of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Benzofuran-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound.

Scientific Research Applications

1-(Benzofuran-4-yl)piperazine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Biological Studies: The compound is used in studies investigating the biological activities of benzofuran and piperazine derivatives, including their antimicrobial and anticancer properties.

Pharmacology: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of benzofuran and piperazine derivatives.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-4-yl)piperazine hydrochloride involves its interaction with various molecular targets:

GABA Receptors: The piperazine moiety acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission.

Ion Channels: The benzofuran moiety can modulate ion channels, affecting cellular signaling pathways.

These interactions result in the compound’s pharmacological effects, including its potential use as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

1-(Benzofuran-4-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(Benzothiophen-4-yl)piperazine Hydrochloride: This compound has a benzothiophene ring instead of a benzofuran ring, which may result in different biological activities.

1-(Benzofuran-2-yl)piperazine Hydrochloride: This compound has the piperazine moiety attached at a different position on the benzofuran ring, potentially leading to variations in its pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

1-(Benzofuran-4-yl)piperazine hydrochloride is a compound that incorporates both benzofuran and piperazine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and safety profiles based on recent research findings.

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : 201.69 g/mol

- CAS Number : 105684-40-0

The compound exhibits a colorless oily liquid form at room temperature with an aromatic odor .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran and piperazine possess significant antimicrobial properties. For instance, a hybrid compound featuring piperazine and substituted-benzofuran showed promising activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, outperforming traditional antibiotics like ethambutol .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 0.78 - 1.56 | Superior to ethambutol |

| Ethambutol | 1.56 | Standard reference |

Antioxidant Properties

The synthesized compounds also exhibited antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The safety profile was assessed using cytotoxicity assays on human cell lines, revealing low toxicity levels and favorable selectivity indices .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.

- Antioxidant Mechanism : The presence of the benzofuran moiety contributes to scavenging free radicals, enhancing the compound's protective effects against cellular damage.

Case Studies

A study evaluating the efficacy of various piperazine-benzofuran hybrids found that several compounds demonstrated a good safety profile with minimal cytotoxicity against human lung cancer cells (A549), indicating their potential as therapeutic agents .

Safety Profile

The toxicity assessment revealed that compounds derived from piperazine and benzofuran exhibited low toxicity levels. For example, in vitro testing showed that most compounds had IC50 values significantly higher than their MIC values, suggesting a favorable therapeutic index .

| Compound | IC50 (µg/mL) | MIC (µg/mL) | Selectivity Index (IC50/MIC) |

|---|---|---|---|

| Hybrid A | >50 | 0.78 | >64 |

| Hybrid B | >50 | 1.56 | >32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.